![molecular formula C10H10BrNO3 B325091 Ethyl [(2-bromophenyl)carbamoyl]formate](/img/structure/B325091.png)
Ethyl [(2-bromophenyl)carbamoyl]formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(2-bromophenyl)carbamoyl]formate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a brominated aniline moiety, and an oxoacetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-bromophenyl)carbamoyl]formate typically involves the reaction of ethyl oxalyl chloride with 2-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity of the product. The general reaction scheme is as follows:
Ethyl oxalyl chloride+2-bromoaniline→Ethyl 2-(2-bromoanilino)-2-oxoacetate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
化学反応の分析
Types of Reactions
Ethyl [(2-bromophenyl)carbamoyl]formate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline moiety can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted aniline derivatives.
Reduction: Formation of ethyl 2-(2-aminoanilino)-2-oxoacetate.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
Ethyl [(2-bromophenyl)carbamoyl]formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl [(2-bromophenyl)carbamoyl]formate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester and oxoacetate groups can undergo hydrolysis to release active intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but contains difluoro groups instead of the aniline moiety.
Ethyl 2-(2-chloroanilino)-2-oxoacetate: Contains a chlorine atom instead of bromine.
Ethyl 2-(2-iodoanilino)-2-oxoacetate: Contains an iodine atom instead of bromine.
Uniqueness
Ethyl [(2-bromophenyl)carbamoyl]formate is unique due to the presence of the brominated aniline moiety, which imparts distinct reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or iodine, making this compound valuable for targeted applications in research and industry.
特性
IUPAC Name |
ethyl 2-(2-bromoanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDVRUSWCKVFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(acetylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B325009.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B325012.png)
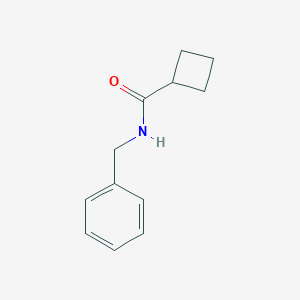
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B325018.png)
![N'-[(4-bromophenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B325020.png)
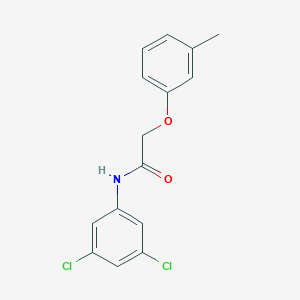
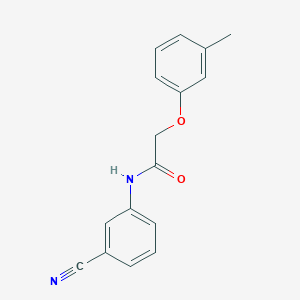
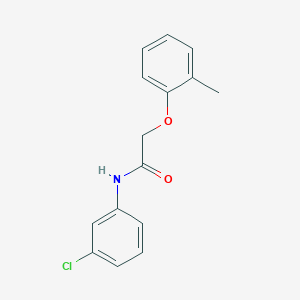
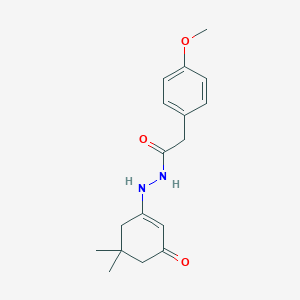
![4-chloro-N-[4-(9-{4-[(4-chlorobenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B325027.png)
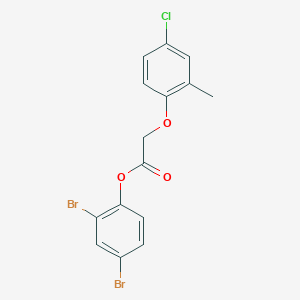

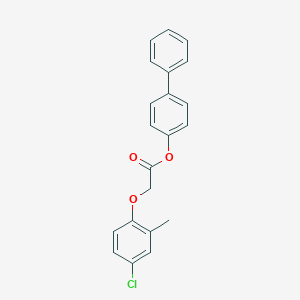
![N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B325033.png)
